(2R,3R)-2-[2-(2-Methoxyphenyl)pyrazol-3-yl]oxolane-3-carboxylic acid is a chiral compound characterized by its unique structural features, which include an oxolane ring, a pyrazole moiety, and a carboxylic acid functional group. This compound has garnered interest in various fields of chemistry and biology due to its potential applications. The presence of the methoxyphenyl and pyrazole groups enhances its biological activity, making it a subject of synthetic and mechanistic studies.
The compound is classified as a chiral organic molecule, which is significant in medicinal chemistry where chirality can influence the efficacy and safety of pharmaceutical agents. Its systematic name reflects its complex structure, indicating the specific stereochemistry at the 2 and 3 positions of the oxolane ring.
The synthesis of (2R,3R)-2-[2-(2-Methoxyphenyl)pyrazol-3-yl]oxolane-3-carboxylic acid generally involves several key steps:
The molecular structure of (2R,3R)-2-[2-(2-Methoxyphenyl)pyrazol-3-yl]oxolane-3-carboxylic acid features:
The molecular formula for this compound is CHNO, with a molecular weight of approximately 273.29 g/mol. The stereochemical configuration at the 2 and 3 positions is critical for its biological activity.
(2R,3R)-2-[2-(2-Methoxyphenyl)pyrazol-3-yl]oxolane-3-carboxylic acid can participate in various chemical reactions:
These reactions are essential for modifying the compound's structure to enhance its biological properties or to synthesize derivatives with potentially improved activity.
The mechanism of action for (2R,3R)-2-[2-(2-Methoxyphenyl)pyrazol-3-yl]oxolane-3-carboxylic acid involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity through competitive inhibition or allosteric effects. This interaction can influence various pathways such as signal transduction, metabolic regulation, and gene expression.
The physical properties of (2R,3R)-2-[2-(2-Methoxyphenyl)pyrazol-3-yl]oxolane-3-carboxylic acid include:
Key chemical properties include:
Relevant data on intrinsic clearance rates in human liver microsomes indicate potential metabolic pathways that could affect pharmacokinetics.
(2R,3R)-2-[2-(2-Methoxyphenyl)pyrazol-3-yl]oxolane-3-carboxylic acid has potential applications in several scientific fields:
Systematic naming follows IUPAC conventions prioritizing stereochemical descriptors and ring numbering:
The oxolane ring adopts a puckered conformation where the (2R,3R) configuration positions substituents equatorially, minimizing steric strain. X-ray crystallography of analogs like (2R,3R)-2-(2-Benzylpyrazol-3-yl)oxolane-3-carboxylic acid (EVT-2821837) confirms the trans ring fusion with torsion angles of 156.7° between C2-C3 bonds [6]. The 2-methoxyphenyl group exhibits restricted rotation (ΔG‡ = 12.3 kcal/mol) due to partial conjugation with the pyrazole ring, creating a planar biaryl-like system that influences binding pocket insertion geometry [1].
Table 1: Structural Comparison of Related Oxolane-Pyrazole Carboxylic Acids
Compound | CAS Number | Molecular Formula | Substituent | Stereochemistry |
---|---|---|---|---|
(2R,3R)-2-[2-(2-Methylphenyl)pyrazol-3-yl]oxolane-3-carboxylic acid | 1807920-94-0 | C₁₆H₁₆N₂O₃ | 2-Methylphenyl | (2R,3R) |
(2R,3R)-2-(2-Benzylpyrazol-3-yl)oxolane-3-carboxylic acid | 2059917-98-3 | C₁₅H₁₆N₂O₃ | Benzyl | (2R,3R) |
Target Compound | Not specified | C₁₆H₁₆N₂O₄ | 2-Methoxyphenyl | (2R,3R) |
Pyrazole-oxolane hybrids emerged from systematic exploration of glutamate receptor modulators. Early work on 3-carboxy-3-phenylproline analogs demonstrated that 5'-substituents on biphenyl systems could shift selectivity between NMDA receptor subtypes . Introduction of the oxolane scaffold represented a conformational constraint strategy to:
The 2-methoxyphenyl variant specifically evolved from structure-activity relationship studies showing that ortho-methoxy substitution:
Molecular docking studies using GluN2A-LBD (PDB: 4YMB) reveal the methoxy oxygen forms a key water-mediated hydrogen bond with Thr518 backbone amide, while the oxolane oxygen stabilizes the binding pose through hydrophobic enclosure in subpocket S2 .
The (2R,3R) configuration necessitates asymmetric synthesis approaches beyond resolution techniques. Three strategic methodologies have been employed:
Chiral Pool Derivatization
Asymmetric Catalysis
C(sp³)-H Activation
Table 2: Synthetic Approaches to (2R,3R)-Oxolane-Pyrazole Scaffolds
Method | Key Step | Yield | ee | Scale Limitation |
---|---|---|---|---|
Chiral Pool | Tartrate diacetonide cyclization | 42% (4 steps) | >99% | Gram-scale |
Asymmetric Hydrogenation | [Rh(R,R)-Et-DuPhos]+ reduction | 90% (step) | 85% | Pressure equipment |
C-H Activation | Pd(OAc)₂/MPAA catalyzed arylation | 73% (step) | 92% | Sensitive to oxygen |
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1
CAS No.: